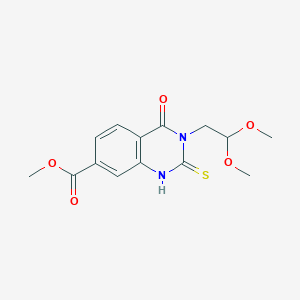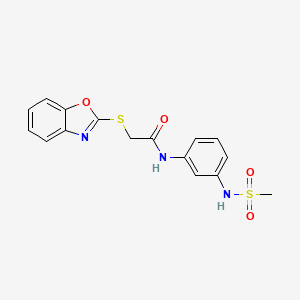![molecular formula C20H28N4O B6577032 3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea CAS No. 1172109-55-5](/img/structure/B6577032.png)
3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea, commonly known as DMAPU, is a synthetic organic compound used in a variety of scientific research applications. DMAPU is a highly versatile compound, used in a variety of experiments, ranging from biochemical and physiological studies to drug discovery. It is a colorless solid that is soluble in water and alcohols. DMAPU has a wide range of applications due to its unique properties, such as its ability to act as a potent inhibitor of enzymes, its low toxicity, and its ability to bind to a variety of biological targets.
科学的研究の応用
DMAPU has a variety of scientific research applications. It is used in biochemical and physiological studies as an inhibitor of enzymes, including proteases, phosphatases, and kinases. It is also used in drug discovery, as it has the ability to bind to a variety of biological targets. DMAPU has been used in the study of a variety of diseases, including cancer, diabetes, and Alzheimer’s. It has also been used in the study of drug metabolism and pharmacokinetics.
作用機序
DMAPU acts as a potent inhibitor of enzymes. It binds to the active site of enzymes, blocking the binding of substrates and preventing the enzyme from catalyzing the reaction. DMAPU also binds to other biological targets, such as receptors and transporters, blocking their activity.
Biochemical and Physiological Effects
DMAPU has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including proteases, phosphatases, and kinases. It has also been shown to bind to a variety of biological targets, such as receptors and transporters, blocking their activity. DMAPU has been shown to be involved in a variety of physiological processes, such as cell proliferation, apoptosis, and signal transduction.
実験室実験の利点と制限
DMAPU has several advantages for lab experiments. Its low toxicity makes it safe for use in experiments. It is also highly soluble in water and alcohols, making it easy to use in a variety of experiments. Additionally, its ability to bind to a variety of biological targets makes it ideal for drug discovery studies. However, DMAPU also has some limitations. Its low potency means that it may not be suitable for some experiments, and its low solubility in organic solvents may make it difficult to use in certain experiments.
将来の方向性
There are a variety of potential future directions for DMAPU. One potential direction is the development of new synthesis methods for DMAPU, which could lead to more efficient production of the compound. Additionally, further research into its mechanism of action could lead to a better understanding of its effects on enzymes and other biological targets. Furthermore, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Finally, further research into its advantages and limitations for lab experiments could lead to improved methods for using DMAPU in experiments.
合成法
DMAPU can be synthesized in a variety of ways. One method involves the reaction of 3-methylbenzyl chloride with dimethylamine in the presence of a base. This results in the formation of 3-methylbenzyldimethylamine, which is then reacted with 2-chloro-4-dimethylaminopyridine to form DMAPU. Other methods include the reaction of 3-methylbenzyl chloride with 2-chloro-4-dimethylaminopyridine, as well as the reaction of 3-methylbenzyl chloride with dimethylamine hydrochloride.
特性
IUPAC Name |
1-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-15-7-6-8-17(13-15)22-20(25)21-14-19(24(4)5)16-9-11-18(12-10-16)23(2)3/h6-13,19H,14H2,1-5H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHOOUFGHMYWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B6576952.png)
![1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B6576960.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6576965.png)
![N-(2,5-dimethoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6576977.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B6576997.png)
![ethyl 4-[2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6576999.png)
![N-(3-chloro-4-methylphenyl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6577005.png)
![1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea](/img/structure/B6577007.png)
![3-{2-[5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6577013.png)
![4-fluoro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B6577020.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide](/img/structure/B6577026.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6577037.png)
